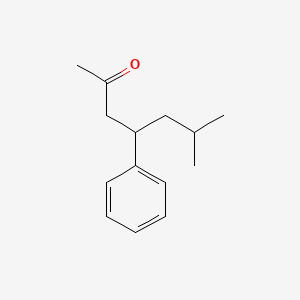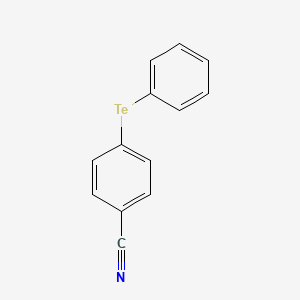
4-(Phenyltellanyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenyltellanyl)benzonitrile is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyltellurium reagent. One common method is the nucleophilic aromatic substitution reaction, where a phenyltellurium halide reacts with benzonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 50°C and 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-(Phenyltellanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0°C to 50°C.
Substitution: Amines, thiols; reaction temperature50°C to 100°C; basesodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free aromatic compounds.
Substitution: Formation of substituted benzonitriles with various functional groups.
科学的研究の応用
4-(Phenyltellanyl)benzonitrile has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 4-(Phenyltellanyl)benzonitrile involves its interaction with biological molecules and pathways. The tellurium atom can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(Phenyltellanyl)phenol
- 4-(Phenyltellanyl)aniline
- 4-(Phenyltellanyl)benzaldehyde
Uniqueness
4-(Phenyltellanyl)benzonitrile is unique due to its combination of a tellurium atom with a benzonitrile moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
105851-02-3 |
|---|---|
分子式 |
C13H9NTe |
分子量 |
306.8 g/mol |
IUPAC名 |
4-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
InChIキー |
XXIUJRNIOGFUBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
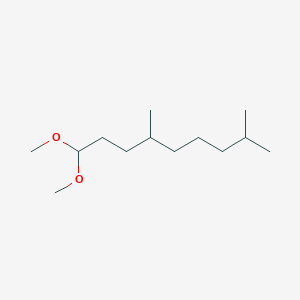
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
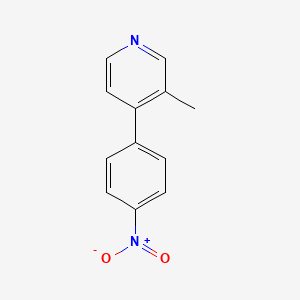
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
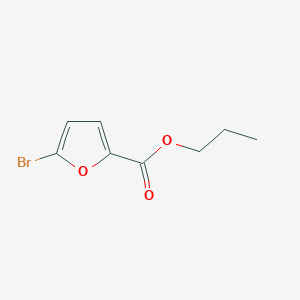
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
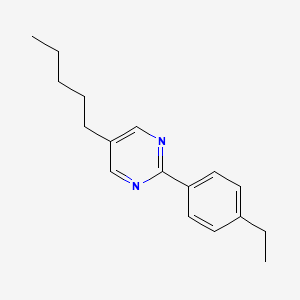
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
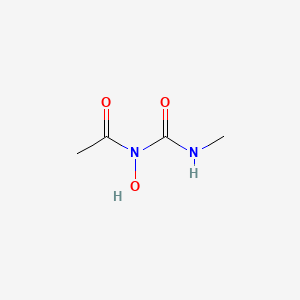

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)
